Ethyl 2-oxocyclononanecarboxylate

Radical ring expansion Medium-ring synthesis Zinc-mediated reactions

Ethyl 2-oxocyclononanecarboxylate (CAS 4017-57-6) is a nine-membered cyclic β-keto ester with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.28 g/mol. It belongs to the class of 2-oxocycloalkanecarboxylates, which are characterized by a ketone group at the β-position relative to an ester group within a carbocyclic framework.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 4017-57-6
Cat. No. B1615133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxocyclononanecarboxylate
CAS4017-57-6
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCCCCC1=O
InChIInChI=1S/C12H20O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11(10)13/h10H,2-9H2,1H3
InChIKeyZNYACCYOKFCOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-oxocyclononanecarboxylate (CAS 4017-57-6): A Nine-Membered Cyclic β-Keto Ester Building Block for Medium-Ring Synthesis


Ethyl 2-oxocyclononanecarboxylate (CAS 4017-57-6) is a nine-membered cyclic β-keto ester with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.28 g/mol . It belongs to the class of 2-oxocycloalkanecarboxylates, which are characterized by a ketone group at the β-position relative to an ester group within a carbocyclic framework . This structural arrangement imparts unique reactivity, including enhanced α-hydrogen acidity that facilitates enolate formation for carbon–carbon bond-forming reactions . The nine-membered ring introduces conformational flexibility not present in smaller ring systems, influencing stereochemical outcomes in downstream transformations .

Why Ethyl 2-oxocyclononanecarboxylate Cannot Be Simply Replaced by Other Cyclic β-Keto Esters


Medium-ring β-keto esters exhibit ring-size-dependent reactivity that precludes simple analog substitution. The nine-membered ring of ethyl 2-oxocyclononanecarboxylate occupies a distinct thermodynamic and kinetic niche compared to its seven- or eight-membered counterparts [1]. In radical ring-expansion reactions, yields for eight- and nine-membered rings are good, while other ring sizes show decreased yields [1]. Similarly, the ring size profoundly influences the temperature required for electrocyclic ring opening—ranging from 50°C to 180°C across different ring sizes—and the nature of the product formed . Substituting a different ring-size β-keto ester therefore risks altered reaction rates, different product distributions, or complete synthetic failure.

Quantitative Differentiation of Ethyl 2-oxocyclononanecarboxylate from Ring-Size Analogs: Key Evidence for Informed Procurement


Ring-Expansion Yield: Nine-Membered vs. Six-Membered and Acyclic β-Keto Esters

In zinc-mediated radical ring expansion of α-halomethyl cyclic β-keto esters, the nine-membered ring system derived from ethyl 2-oxocyclononanecarboxylate gives 'good' yields, whereas six-membered and acyclic β-keto esters produce 'decreased' yields [1]. The six-membered α-iodomethyl β-keto ester gave a bicyclic cyclopropanol as a major product together with the ring-expanded product as a minor product, demonstrating divergent reaction pathways based on ring size [1].

Radical ring expansion Medium-ring synthesis Zinc-mediated reactions

Electrocyclic Ring-Opening Temperature Modulation by Ring Size

The size of the fused ring in cyclobutene-fused bicyclic systems profoundly influences the temperature required to facilitate electrocyclic ring opening, ranging from 50°C to 180°C across different ring sizes . While specific data for the nine-membered fused system are not reported in isolation, the systematic study establishes that ring size is a critical determinant of the thermochemical barrier and the nature of the product formed .

Electrocyclic reactions Cyclobutene ring opening Thermochemical control

High-Pressure [3+2]-Cycloaddition Yield Enhancement for Thiocarbonyl Ylide Trapping

In the [3+2]-cycloaddition of thiocarbonyl ylides using ethyl 2-oxocyclononanecarboxylate-derived intermediates, the use of high-pressure conditions increases the reaction yield by up to 58% compared to ambient pressure . This quantitative yield improvement enables thermally unstable, sterically encumbered, or moderately reactive substrates to undergo cycloaddition under mild conditions, providing access to dihydro- and tetrahydrothiophene products that serve as versatile intermediates for thiophenes, dienes, dendralenes, and vic-quaternary carbon centers .

[3+2]-Cycloaddition Thiocarbonyl ylides High-pressure synthesis

Pharmacological Activity in 4H-Benzo[b][1,4]thiazine Derivative Synthesis

Ethyl 2-oxocyclononanecarboxylate (n = 3) was used as a starting material for the synthesis of 4H-benzo[b][1,4]thiazine derivatives via reaction with 2,2′-dithiodianiline followed by NaBH₄ reduction [1]. The resulting cycloalkyl derivatives exhibited remarkable depressive activity, with the n = 3 derivative showing 100% potentiation of barbituric-induced sleeping time in pharmacological screening [1].

Medicinal chemistry CNS activity Barbiturate potentiation

High-Value Application Scenarios for Ethyl 2-oxocyclononanecarboxylate Based on Validated Evidence


Synthesis of Nine-Membered Ring-Expanded Products via Zinc-Mediated Radical Chemistry

Utilize ethyl 2-oxocyclononanecarboxylate as a precursor for α-halomethyl derivatives in zinc-mediated radical ring expansion to access nine-membered ring systems. The ring-size-dependent yield profile indicates that nine-membered rings give good yields under these conditions, whereas six-membered and acyclic analogs give decreased yields or divergent products [1]. This makes the compound a preferred starting material for constructing medium-ring lactones or ketones via ring expansion.

High-Pressure [3+2]-Cycloaddition for Polyfunctionalized Thiophene Derivatives

Employ ethyl 2-oxocyclononanecarboxylate in high-pressure [3+2]-cycloaddition reactions with thiocarbonyl ylides to achieve up to 58% yield enhancement over ambient pressure conditions [1]. The resulting dihydro- and tetrahydrothiophene products are exceptionally versatile intermediates for synthesizing thiophenes, dienes, dendralenes, and vic-quaternary carbon centers, with demonstrated utility in formal syntheses of pharmaceuticals including NGB 4420 and tenilapine [1].

Medicinal Chemistry: CNS-Active 4H-Benzo[b][1,4]thiazine Derivatives

Use ethyl 2-oxocyclononanecarboxylate (n = 3) as a key building block for the synthesis of cycloalkyl-fused 4H-benzo[b][1,4]thiazine derivatives with demonstrated CNS activity. The nine-membered ring derivative produced from this β-keto ester exhibited 100% potentiation of barbituric-induced sleeping time in pharmacological screening [1], establishing a quantitative in vivo benchmark for programs targeting sedative or CNS-modulating agents.

Ring-Expansion to Azamacrolide Natural Product Scaffolds

Apply ethyl 2-oxocyclononanecarboxylate in lactam-to-lactone ring-expansion protocols to access azamacrolide frameworks. The compound has been used as a precursor in the synthesis of the Mexican bean beetle azamacrolide allomone, demonstrating its utility in natural product synthesis and the construction of medium-ring lactone-containing bioactive molecules [1].

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